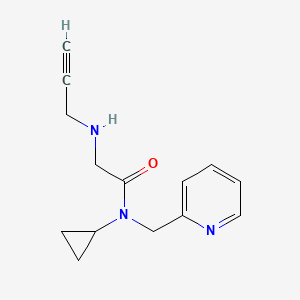

N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide

CAS No.: 1521629-08-2

Cat. No.: VC6244437

Molecular Formula: C14H17N3O

Molecular Weight: 243.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1521629-08-2 |

|---|---|

| Molecular Formula | C14H17N3O |

| Molecular Weight | 243.31 |

| IUPAC Name | N-cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C14H17N3O/c1-2-8-15-10-14(18)17(13-6-7-13)11-12-5-3-4-9-16-12/h1,3-5,9,13,15H,6-8,10-11H2 |

| Standard InChI Key | NTQBOQQHXYMTEK-UHFFFAOYSA-N |

| SMILES | C#CCNCC(=O)N(CC1=CC=CC=N1)C2CC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide features a central acetamide backbone substituted with two distinct nitrogen-containing groups:

-

A cyclopropyl moiety attached to the amide nitrogen

-

A pyridin-2-ylmethyl group bonded to the same amide nitrogen

-

A prop-2-ynylamino (propargylamine) substituent on the α-carbon .

The compound’s IUPAC name systematically describes this arrangement: N-cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide. Its CAS Registry Number (1521629-08-2) provides a unique identifier for regulatory and commercial purposes .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 243.30 g/mol | |

| CAS Number | 1521629-08-2 | |

| Density | Not Available | |

| Melting/Boiling Points | Not Available |

Stereochemical Considerations

While the compound’s exact stereochemistry remains unspecified in available sources, the presence of multiple chiral centers (amide nitrogen substituents and propargylamine group) suggests potential for stereoisomerism. Patent literature on analogous cyclopropyl-containing acetamides emphasizes the importance of stereochemistry in biological activity, though specific data for this compound are lacking .

Synthesis and Manufacturing

Synthetic Routes

Although no explicit synthesis protocol for N-cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide has been published, its structure suggests a multi-step approach combining:

-

Cyclopropane ring formation: Likely via [2+1] cycloaddition of carbenes to alkenes or through Kulinkovich reaction for strained ring systems .

-

Amide bond construction: Potential use of coupling reagents (e.g., HATU, EDCI) to join cyclopropylamine and pyridin-2-ylmethylamine precursors with an α-bromoacetamide intermediate .

-

Propargylamine introduction: Mitsunobu reaction or nucleophilic substitution using propargyl bromide under basic conditions .

A patent describing similar microbicidal quinoline carboxamide derivatives highlights the use of palladium-catalyzed cross-coupling for introducing aromatic substituents, which may inform synthetic strategies for this compound’s pyridinylmethyl group .

Purification and Characterization

Post-synthetic purification likely involves:

-

Column chromatography (silica gel, hexane/ethyl acetate gradients)

-

Recrystallization from ethanol/water mixtures

Characterization methods would include: -

- and -NMR for structural confirmation

-

High-resolution mass spectrometry (HRMS)

Physicochemical Properties

Solubility and Stability

While experimental data are unavailable, predictions based on structural analogs suggest:

-

Solubility: Moderate lipophilicity (LogP ≈ 2.1–2.9) with limited water solubility (<1 mg/mL)

-

Stability: Susceptible to hydrolysis at extreme pH due to the acetamide bond

-

Thermal stability: Decomposition expected above 200°C based on similar molecular weights .

Table 2: Predicted Spectroscopic Features

| Technique | Key Signals |

|---|---|

| -NMR | - δ 0.5–1.2 (cyclopropane protons) |

| - δ 2.8–3.5 (propargyl CH) | |

| - δ 7.2–8.6 (pyridine aromatic protons) | |

| IR | 3280 cm (N-H stretch) |

| 2100 cm (C≡C stretch) | |

| HRMS | [M+H] m/z 244.1446 |

Pharmacological and Biological Activity

Hypothesized Mechanisms

Though direct studies are absent, structural analogs exhibit:

-

Cyclophilin inhibition: Cyclopropyl groups in similar molecules show nanomolar affinity for cyclophilin B, implicating potential anti-fibrotic activity .

-

Microbicidal action: Quinoline-derived acetamides demonstrate broad-spectrum antimicrobial properties .

-

Kinase modulation: Propargylamino groups in drug candidates often interact with ATP-binding pockets .

Toxicity Considerations

The propargylamine moiety raises potential safety concerns:

-

Genotoxicity risk: Alkyne groups may undergo metabolic activation to reactive intermediates

-

Mitochondrial toxicity: Observed in propargylamine-containing neuroprotective agents .

Applications in Research and Development

Medicinal Chemistry

-

Lead optimization: Serves as a scaffold for structure-activity relationship (SAR) studies targeting cyclophilin isoforms .

-

Prodrug design: The pyridine nitrogen could facilitate salt formation for improved solubility.

Materials Science

-

Metal-organic frameworks: Pyridine and alkyne groups enable coordination chemistry with transition metals.

-

Polymer additives: Cyclopropane rings may enhance thermal stability in polymer matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume